2-Acetylquinoxaline 2-Acetylquinoxaline
Brand Name: Vulcanchem
CAS No.: 25594-62-1
VCID: VC2361636
InChI: InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3
SMILES: CC(=O)C1=NC2=CC=CC=C2N=C1
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

2-Acetylquinoxaline

CAS No.: 25594-62-1

Cat. No.: VC2361636

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

2-Acetylquinoxaline - 25594-62-1

Specification

CAS No. 25594-62-1
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 1-quinoxalin-2-ylethanone
Standard InChI InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3
Standard InChI Key SWGILLQQUULMJB-UHFFFAOYSA-N
SMILES CC(=O)C1=NC2=CC=CC=C2N=C1
Canonical SMILES CC(=O)C1=NC2=CC=CC=C2N=C1

Introduction

Chemical Structure and Properties

2-Acetylquinoxaline (C₁₀H₈N₂O) is a nitrogen-containing heterocyclic compound characterized by a quinoxaline core structure with an acetyl group attached at the 2-position . The compound consists of a benzene ring fused with a pyrazine ring, forming the basic quinoxaline scaffold, with an acetyl (CH₃CO-) substituent at position 2.

Physical and Chemical Properties

2-Acetylquinoxaline exhibits specific physical and chemical properties that are relevant to its applications in research and pharmaceutical development. These properties are summarized in the following table:

PropertyValueReference
CAS Number25594-62-1
Molecular FormulaC₁₀H₈N₂O
Molecular Weight172.18 g/mol
AppearanceSolid
Melting Point77-79°C
Boiling Point287.7±20.0°C (Predicted)
Density1.216±0.06 g/cm³ (Predicted)
Water SolubilitySoluble in water
pKa-0.03±0.30 (Predicted)
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C, protected from light

Spectroscopic and Structural Data

IdentifierValueReference
SMILESCC(=O)C1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3
InChIKeySWGILLQQUULMJB-UHFFFAOYSA-N

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-acetylquinoxaline, with variations in efficiency, yield, and environmental impact.

Conventional Synthesis

The most common method for synthesizing 2-acetylquinoxaline involves the reaction of o-phenylenediamine with appropriate α-dicarbonyl compounds or their derivatives . The traditional approach typically involves the following steps:

  • Condensation of o-phenylenediamine with suitable dicarbonyl compounds

  • Formation of the quinoxaline ring system

  • Introduction of the acetyl group at the 2-position

For the specific synthesis of 2-acetylquinoxaline, the following procedure has been documented:

A reaction mixture containing the appropriate quinoxaline di-N-oxide (2-acetyl-3-methylquinoxaline 1,4-di-N-oxide, 3 mmol) and reactants is subjected to specific conditions, which after purification yields 2-acetylquinoxaline .

Modern Approaches

Recent advancements in synthetic methodologies have focused on developing more efficient and environmentally friendly approaches:

Deoxygenation of N-heterocyclic N-oxides using isopropanol as a reducing agent has been reported as an efficient method to synthesize various quinoxaline derivatives including 2-acetylquinoxaline . Using this method, researchers obtained 2-acetylquinoxaline as a white solid with a yield of 64% .

Microwave-assisted synthesis has also been explored for preparing quinoxaline derivatives, offering advantages such as shorter reaction times, higher yields, and cleaner reaction profiles . The Beirut reaction, a classic method for the synthesis of quinoxaline 1,4-di-N-oxides, has been adapted to more modern conditions using catalysts like CaCl₂ and 1-aminoethanol .

Biological Activities and Applications

2-Acetylquinoxaline and its derivatives exhibit diverse biological activities, making them important molecules in pharmaceutical research and development.

Antimicrobial Properties

Quinoxaline derivatives, including those derived from 2-acetylquinoxaline, have demonstrated significant antimicrobial properties:

  • Antibacterial activity: 2-Acetylquinoxaline serves as a precursor for synthesizing antibiotics such as olaquindox, carbadox, echinomycin, levomycin, and actinoleutin .

  • Antituberculosis activity: Certain derivatives of 2-acetylquinoxaline 1,4-di-N-oxide have shown promising activity against Mycobacterium tuberculosis, with some compounds demonstrating MIC values comparable to first-line anti-TB drugs .

  • Antifungal properties: Modified quinoxaline structures derived from 2-acetylquinoxaline have exhibited activity against various fungal pathogens, including Candida species, Aspergillus species, and Cryptococcus species .

Anticancer Activities

Quinoxaline derivatives have shown promising anticancer properties through various mechanisms:

  • VEGFR-2 inhibition: Some modified 2-acetylquinoxaline derivatives have demonstrated inhibitory effects on VEGFR-2, a key target in cancer therapy.

  • Apoptosis induction: Certain derivatives can induce apoptosis in cancer cells by increasing caspase-3 and caspase-9 levels while decreasing Bcl-2 levels .

  • Selective cytotoxicity: Quinoxaline-2-carbonitrile 1,4-dioxide derivatives, which can be synthesized from 2-acetylquinoxaline, exhibit selective cytotoxicity against solid tumor cells under hypoxic conditions .

Other Biological Applications

The compound and its derivatives show potential in various other therapeutic areas:

  • Antiviral activity: Quinoxaline derivatives have demonstrated activity against various viral pathogens, making them candidates for antiviral drug development .

  • Antiparasitic properties: Some derivatives have shown activity against parasitic infections such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis .

  • Pharmaceutical applications: 2-Acetylquinoxaline is used in the synthesis of the diuretic drug amiloride .

Structure-Activity Relationships (SAR)

Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 2-acetylquinoxaline derivatives.

Key Structural Features

Several structural features influence the biological activity of 2-acetylquinoxaline derivatives:

  • The presence of the acetyl group at position 2 is critical for certain biological activities .

  • Modification of the quinoxaline core through N-oxidation often enhances antimicrobial activity .

  • The introduction of electron-withdrawing or electron-donating groups at various positions of the quinoxaline ring can significantly alter biological properties .

  • The presence of specific functional groups correlates with increased potency against cancer cell lines, highlighting the importance of molecular design in drug development.

Current Research and Future Prospects

Research on 2-acetylquinoxaline and its derivatives continues to evolve, with several promising directions.

Emerging Research Areas

  • Development of quinoxaline-based compounds with enhanced specificity and reduced toxicity for antimicrobial applications, particularly against drug-resistant strains .

  • Investigation of novel quinoxaline derivatives as potential treatments for viral infections, including emerging viral threats .

  • Exploration of structure-activity relationships to optimize anticancer properties, particularly in hypoxic tumor environments .

  • Research into the potential of quinoxaline derivatives against parasitic diseases, which represent a significant global health burden .

Synthetic Innovations

Ongoing research focuses on developing more efficient and environmentally friendly synthetic methods:

  • Green chemistry approaches using sustainable catalysts and solvents .

  • Microwave-assisted synthesis for reduced reaction times and improved yields .

  • Flow chemistry techniques for scalable production of quinoxaline derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator